4,5-Dehydro-Capsaicin
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Overview
Description
4,5-Dehydro-Capsaicin is a naturally occurring compound found in chili peppers, specifically within the Capsicum genus. It is a capsaicinoid, a class of compounds responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-Capsaicin typically involves the condensation of vanillylamine with a suitable acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction of capsaicinoids from chili peppers followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from other capsaicinoids .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dehydro-Capsaicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amides and aromatic compounds.
Scientific Research Applications
4,5-Dehydro-Capsaicin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dehydro-Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated cation channel found on nociceptive nerve fibers. When this compound binds to TRPV1, it induces depolarization and the initiation of action potentials, leading to the sensation of pain. Prolonged exposure results in desensitization of the sensory neurons, reducing pain perception .
Comparison with Similar Compounds
Capsaicin: The most well-known capsaicinoid, responsible for the pungency of chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with a slightly different structure and potency.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6- |
InChI Key |
QHRKXNFUKSSHEC-LMJRQTCTSA-N |
Isomeric SMILES |
CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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